![molecular formula C10H13ClN2O B2469465 3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride CAS No. 2567495-52-5](/img/structure/B2469465.png)

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

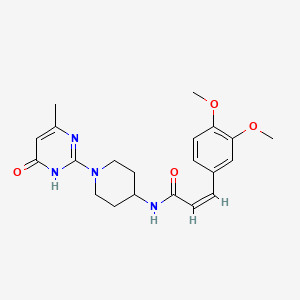

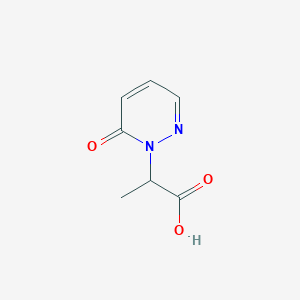

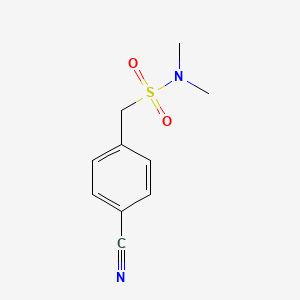

“3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 2567495-52-5 . It has a molecular weight of 212.68 . The compound is typically stored at 4 degrees Celsius and comes in a powder form . The IUPAC name for this compound is 3-(2-(methylamino)ethoxy)benzonitrile hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been a subject of study for the synthesis of various organic compounds. For instance, it has been used in the synthesis of benzofuro[3,2-b]quinolines, benzothieno[3,2-b]quinolines, and indolo[3,2-b]quinolines. These are created through treatment with phenacylbromides under alkaline conditions, leading to nucleophilic cyclization and the formation of tetracyclic quinolinones. This process represents a new method for preparing quindoline and its analogs (Rádl, Konvička, & Váchal, 2000).

Antimicrobial Activity

- Some derivatives of the compound have been synthesized and shown moderate to significant antimicrobial properties. These derivatives have been effective against a range of antibiotic-susceptible standards and clinically isolated strains of Gram-positive and Gram-negative bacteria, yeasts, and fungal pathogens (Ostrowska et al., 2013).

Biotransformation

- Biotransformation of similar compounds (cyanomethyl benzonitrile compounds) has been studied using the soil bacterium Rhodococcus rhodochrous LL100-21. This bacterium, when grown on specific nitrile compounds, induced the formation of nitrile hydrolyzing enzymes. This process results in hydrolysis of the aromatic nitrile to produce various acids, showing the potential for environmental bioremediation applications (Dadd et al., 2001).

Catalysis in Aqueous Solutions

- The compound's derivatives have been studied for their catalytic activity in aqueous solutions. For example, a study involving molybdocene explored the hydration of nitriles to amides in water, revealing potential applications in green chemistry and catalysis (Breno, Pluth, & Tyler, 2003).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Properties

IUPAC Name |

3-[2-(methylamino)ethoxy]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWZOQFBSAKMPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC(=C1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2469383.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2469385.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469390.png)

![2-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2469396.png)

![3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B2469403.png)